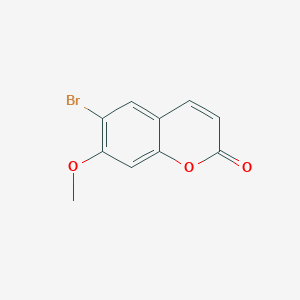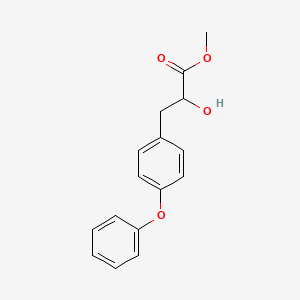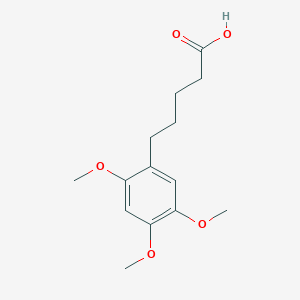
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a pentanoic acid chainThe trimethoxyphenyl group is known for its electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 2,4,5-trimethoxybenzaldehyde is reacted with a pentylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific sites on enzymes or receptors, modulating their activity. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), leading to altered cellular functions and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
5-(2,4,6-Trimethoxyphenyl)pentanoic Acid: A positional isomer with variations in the methoxy group positions, leading to different reactivity and applications.
Uniqueness: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is unique due to its specific arrangement of methoxy groups, which influences its chemical reactivity and biological interactions. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H20O5 |
|---|---|
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
5-(2,4,5-trimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O5/c1-17-11-9-13(19-3)12(18-2)8-10(11)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OLIWNJJZRXZTBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCCCC(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


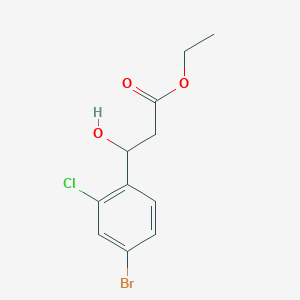

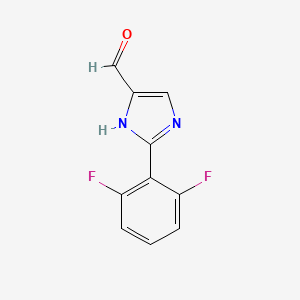
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
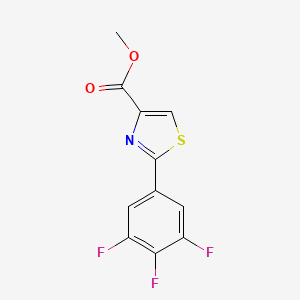


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

